molecular formula C21H18N2O5 B2360963 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1704531-85-0

1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2360963
CAS No.: 1704531-85-0
M. Wt: 378.384
InChI Key: AFOGAMUSVZXGRI-UHFFFAOYSA-N
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Description

1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic molecule with diverse applications in various fields of scientific research. Its structure includes a spiro compound and an oxobenzoxazole moiety, which confer unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, researchers typically use a multistep synthesis involving various key intermediates and reaction conditions:

  • The initial step usually involves the preparation of the oxobenzoxazole intermediate through a cyclization reaction.

  • Next, the spiro compound is synthesized by a nucleophilic addition reaction.

  • Finally, the coupling of these intermediates is carried out under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound requires optimization for scalability, cost-efficiency, and yield. Methods include:

  • Large-scale reactors

    : To handle bulk quantities and ensure uniform reaction conditions.

  • Catalysts and reagents optimization

    : To enhance reaction rates and product yields.

  • Purification techniques

    : Such as recrystallization, chromatography, or distillation, are employed to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one undergoes various chemical reactions:

  • Oxidation and Reduction

    : It can be oxidized to introduce new functional groups or reduced under controlled conditions.

  • Substitution Reactions

    : Such as nucleophilic or electrophilic substitutions to modify its chemical structure.

Common Reagents and Conditions

Reagents typically used in its reactions include:

  • Oxidizing agents

    : Such as potassium permanganate or chromium trioxide.

  • Reducing agents

    : Like sodium borohydride or lithium aluminum hydride.

  • Catalysts

    : Including acids, bases, or metal catalysts, to facilitate reaction processes.

Major Products Formed

The products formed depend on the specific reaction conditions, often resulting in derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has extensive scientific research applications:

  • Chemistry

    : It serves as a key intermediate in the synthesis of various organic compounds and materials.

  • Biology

    : Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

  • Medicine

    : Explored for its pharmacological properties, including potential therapeutic effects in treating specific diseases.

  • Industry

    : Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Compared to other similar compounds, 1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one stands out due to its unique structural features and reactivity. Similar compounds include:

  • Other oxobenzoxazole derivatives

    : Which share the oxobenzoxazole core but differ in the substituents and reactivity.

  • Spiro compounds

    : With varying ring structures, each having distinct chemical properties.

These comparative aspects highlight the uniqueness and potential advantages of this compound in scientific research and applications.

Hopefully, that covers everything you need. Anything else you’re curious about?

Properties

IUPAC Name

1'-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-18(13-23-16-7-3-4-8-17(16)27-20(23)26)22-11-9-21(10-12-22)15-6-2-1-5-14(15)19(25)28-21/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOGAMUSVZXGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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